N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine

CAS No.:

Cat. No.: VC15063913

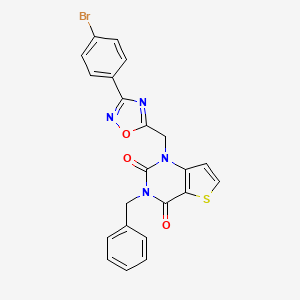

Molecular Formula: C22H15BrN4O3S

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15BrN4O3S |

|---|---|

| Molecular Weight | 495.3 g/mol |

| IUPAC Name | 3-benzyl-1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C22H15BrN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |

| Standard InChI Key | HXNQPPTWIBMXLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a quinoline scaffold modified at multiple positions. The quinoline core is substituted at the 4-position with a 3,4-difluorophenylamine group, at the 6- and 7-positions with methoxy groups, and at the 2-position with a piperidin-1-ylcarbonyl moiety. This arrangement confers unique electronic and steric properties, potentially influencing its interactions with biological targets.

Table 1: Reported Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₅BrN₄O₃S | VulcanChem |

| Molecular Weight | 495.3 g/mol | VulcanChem |

| CAS Number | Not publicly disclosed | VulcanChem |

Synthesis and Optimization

General Synthetic Routes

The synthesis of N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine involves multi-step organic reactions, typically beginning with the construction of the quinoline core. Key steps include:

-

Quinoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

-

Methoxy Substitution: Electrophilic aromatic substitution or nucleophilic displacement to introduce methoxy groups at the 6- and 7-positions.

-

Piperidinylcarbonyl Incorporation: Amidation or carbamoylation reactions to attach the piperidine moiety.

Reactions are conducted under inert atmospheres with stringent temperature control to maximize yield and purity. Solvent selection (e.g., dichloromethane, tetrahydrofuran) and catalysts (e.g., palladium for coupling reactions) are critical for efficiency.

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents at the 2- and 4-positions complicate reaction kinetics.

-

Functional Group Compatibility: Sensitivity of the difluorophenyl group to reducing conditions requires careful reagent selection.

-

Purification: Chromatographic techniques are often necessary to isolate the target compound from byproducts.

Biological Activity and Mechanisms

Hypothesized Targets

The compound’s structure suggests affinity for:

-

Receptor Tyrosine Kinases (RTKs): The piperidinylcarbonyl group may mimic ATP’s adenine ring, enabling competitive inhibition.

-

DNA Topoisomerases: Intercalation into DNA via the planar quinoline core could impair enzyme function.

Research Applications

Drug Discovery

-

Lead Compound Optimization: Structural modifications to enhance bioavailability or reduce toxicity.

-

Structure-Activity Relationship (SAR) Studies: Correlating substituent effects with biological efficacy.

Chemical Biology

-

Probe Development: Tagging the compound with fluorescent markers to track target engagement in cellular assays.

-

Enzyme Inhibition Assays: Screening against panels of kinases or phosphatases to identify selectivity profiles.

Comparative Analysis with Related Compounds

Quinoline derivatives exhibit varied bioactivities depending on substituent patterns. Below is a comparative overview:

Table 2: Analogous Quinoline Derivatives

| Compound | Substituents | Bioactivity |

|---|---|---|

| 4-Aminoquinoline | Amino group at C4 | Antimalarial |

| 6-Methoxyquinoline | Methoxy at C6 | Antitumor |

| Target Compound | Difluorophenyl, piperidinyl | Kinase inhibition (hyp.) |

The difluorophenyl and piperidinyl groups in the target compound may enhance membrane permeability compared to simpler derivatives.

Challenges and Future Directions

Data Discrepancies

The molecular formula reported by VulcanChem (C₂₂H₁₅BrN₄O₃S) conflicts with the expected formula based on the compound’s name (C₂₂H₂₂F₂N₄O₃). This discrepancy necessitates further analytical validation via mass spectrometry or X-ray crystallography.

Research Priorities

-

In Vitro Profiling: Screen against cancer cell lines and primary cells to establish potency and selectivity.

-

ADMET Studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity to assess druggability.

-

Target Deconvolution: Use chemoproteomics to identify binding partners and mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume